Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
Overview
Description
Synthesis Analysis
The synthesis of related 2,3-dihydro-1,3,4-thiadiazoles and other thiadiazole derivatives often involves the reaction of hydrazonoyl halides with thioanilide and pyrimidine-2-thione or similar sulfur-containing nucleophiles. These reactions typically result in the formation of compounds with thiadiazole rings, elaborated through various synthetic routes and conditions, highlighting the versatility and reactivity of this chemical framework (Rateb & Abdelhamid, 2004).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively investigated through spectroscopic and X-ray diffraction techniques. Studies often reveal the presence of significant intramolecular and intermolecular interactions, including hydrogen bonding, which stabilizes the molecular conformation and impacts the compound's reactivity and physical properties (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole compounds participate in various chemical reactions, contributing to their wide-ranging applications. For instance, thiadiazole derivatives can undergo ring opening, leading to the formation of thioketene intermediates that react with nucleophiles to produce esters, amides, or thioesters, showcasing their chemical versatility (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystal structure, are closely tied to their molecular structure. X-ray diffraction studies provide insight into the arrangement of atoms within the crystal lattice, revealing short interatomic distances that suggest strong intermolecular interactions, which can influence the compound's physical state and solubility (Ivolgina & Chernov'yants, 2018).
Chemical Properties Analysis
The chemical properties of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate and related compounds, including reactivity towards various reagents, potential for forming complexes, and susceptibility to oxidation or reduction, are fundamental aspects that determine their utility in chemical synthesis and potential applications in materials science. For example, the reactivity with iodine and the formation of charge-transfer complexes highlight the compound's ability to engage in electron transfer processes, which is critical for applications in semiconductors and catalysis (Ivolgina & Chernov'yants, 2018).
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound is part of a novel series of 1,3,4-thiadiazoles that have been synthesized and screened for their antimicrobial activity against various microorganisms . Thiazole derivatives are reported to possess antimicrobial properties .
- Methods of Application : The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Results or Outcomes : The newly synthesized compounds showed antimicrobial activity against various microorganisms . Specific results or quantitative data were not provided in the sources.
Anticancer Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,3,4-Thiadiazoles, which include the compound , have been found to display a broad spectrum of biological activities, including anticancer activity .
- Methods of Application : The compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Antidepressant Activity
- Scientific Field : Pharmacology
- Summary of Application : Triazole nucleus, which is structurally similar to the compound , is present in a number of drug classes such as antidepressants .
- Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .
Antiviral Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1,3,4-oxadiazoles, which are structurally similar to the compound , have been found to display a variety of biological activities, including antiviral activity .
- Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Summary of Application : Triazole nucleus, which is structurally similar to the compound , is present in a number of drug classes such as anti-inflammatory .
- Methods of Application : The final product was developed by reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .
Safety And Hazards
- Toxicity : As with any chemical, caution is advised. Avoid ingestion, inhalation, or skin contact.
- Handling : Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Disposal : Dispose of waste according to local regulations.
Future Directions
- Biological Studies : Investigate its biological activities, including potential therapeutic applications.
- Synthetic Routes : Develop efficient synthetic routes for laboratory and industrial use.
- Structural Modifications : Explore derivatives with improved properties.
properties
IUPAC Name |
potassium;4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3.K/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6;/h1-5H,(H,9,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDCVGFAPHSHX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KN2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate | |
CAS RN |
6336-51-2 | |
Record name | 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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